molecular formula C4H4ClN B8707551 3-Butenenitrile, 3-chloro- CAS No. 21031-46-9

3-Butenenitrile, 3-chloro-

Cat. No. B8707551
Key on ui cas rn: 21031-46-9
M. Wt: 101.53 g/mol
InChI Key: OLUOHHXYBBNVPD-UHFFFAOYSA-N
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Patent
US05384409

Procedure details

The reaction of 2,3-dichloropropene with hydrocyanic acid gives as the product 3-chloro-3-butenonitrile or 2,3-butadienenitrile, or the mixture of the two as described above. The product can be used as such for the reaction with hydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([CH2:4]Cl)=[CH2:3].[CH:6]#[N:7]>>[Cl:1][C:2](=[CH2:3])[CH2:4][C:6]#[N:7].[C:6](#[N:7])[CH:3]=[C:2]=[CH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(CC#N)=C
Name
Type
product
Smiles
C(C=C=C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05384409

Procedure details

The reaction of 2,3-dichloropropene with hydrocyanic acid gives as the product 3-chloro-3-butenonitrile or 2,3-butadienenitrile, or the mixture of the two as described above. The product can be used as such for the reaction with hydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([CH2:4]Cl)=[CH2:3].[CH:6]#[N:7]>>[Cl:1][C:2](=[CH2:3])[CH2:4][C:6]#[N:7].[C:6](#[N:7])[CH:3]=[C:2]=[CH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(CC#N)=C
Name
Type
product
Smiles
C(C=C=C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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